molecular formula C14H13ClN2O3 B2390092 2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide CAS No. 117459-38-8

2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide

Cat. No.: B2390092
CAS No.: 117459-38-8
M. Wt: 292.72
InChI Key: XKCUEYYBBXOLDO-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide can be compared with other similar compounds, such as:

    2-[(chloroacetyl)amino]-N-(2-thienylmethyl)benzamide: This compound has a similar structure but contains a thienyl group instead of a furyl group.

    2-[(bromoacetyl)amino]-N-(2-furylmethyl)benzamide: This compound has a bromoacetyl group instead of a chloroacetyl group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c15-8-13(18)17-12-6-2-1-5-11(12)14(19)16-9-10-4-3-7-20-10/h1-7H,8-9H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCUEYYBBXOLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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